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Compound of Interest

Compound Name: 2-Methyldodecane

Cat. No.: B072444 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed analysis of the mass spectrometry, NMR, and

infrared spectral data for 2-Methyldodecane (C13H28). It includes experimental protocols,

data interpretation, and visual representations of fragmentation pathways and analytical

workflows to facilitate the unequivocal identification and characterization of this branched-chain

alkane.

Mass Spectrometry (MS) Analysis
Mass spectrometry of 2-Methyldodecane provides critical information regarding its molecular

weight and fragmentation pattern, which is instrumental in elucidating its structure. The most

common technique employed is Gas Chromatography-Mass Spectrometry (GC-MS) with

electron ionization (EI).

Experimental Protocols
Sample Preparation and Introduction:

A dilute solution of 2-Methyldodecane in a volatile organic solvent (e.g., hexane or

dichloromethane) is prepared.

The sample is injected into a gas chromatograph (GC) equipped with a non-polar capillary

column (e.g., Squalane).[1]
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The GC oven temperature is programmed to ensure the separation of 2-Methyldodecane
from any impurities.

The eluent from the GC column is directly introduced into the ion source of the mass

spectrometer.

Ionization and Analysis:

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

Analyzer: A quadrupole or ion trap mass analyzer is typically used to separate the ions

based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector records the abundance of each ion.

Data Presentation: Electron Ionization Mass Spectrum
The mass spectrum of 2-Methyldodecane is characterized by a molecular ion peak and a

series of fragment ions. The data presented below is compiled from the NIST Mass

Spectrometry Data Center.[1]
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment Ion

43 100 [C3H7]+

57 85 [C4H9]+

71 55 [C5H11]+

85 40 [C6H13]+

41 38 [C3H5]+

184 5 [C13H28]+ (Molecular Ion)

169 2 [M-CH3]+

155 <1 [M-C2H5]+

141 <1 [M-C3H7]+

127 <1 [M-C4H9]+

113 2 [M-C5H11]+

99 3 [M-C6H13]+

Interpretation and Fragmentation Pathway
The molecular formula of 2-Methyldodecane is C13H28, with a molecular weight of

approximately 184.36 g/mol .[1][2][3] The mass spectrum shows a small molecular ion peak

(M+) at m/z 184, which is characteristic of long-chain alkanes under EI conditions. The base

peak at m/z 43 corresponds to the stable isopropyl cation, [CH(CH3)2]+, or the propyl cation,

[CH2CH2CH3]+. The prominent peak at m/z 57 corresponds to the butyl cation, [C4H9]+.

The fragmentation of 2-Methyldodecane is dominated by the cleavage of C-C bonds. The

branching at the C2 position influences the fragmentation pattern, leading to the preferential

formation of secondary carbocations. The series of peaks separated by 14 Da (CH2)

corresponds to the successive loss of alkyl radicals from the long, unbranched chain.
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Caption: EI-MS fragmentation of 2-Methyldodecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

Experimental Protocols
Sample Preparation: The 2-Methyldodecane sample is dissolved in a deuterated solvent,

typically chloroform-d (CDCl3).

Instrument: A high-field NMR spectrometer, such as a Bruker AM-270, is used.[2]

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of

unique carbon environments. Chemical shifts are reported in parts per million (ppm) relative

to tetramethylsilane (TMS).

Data Presentation: ¹³C NMR Spectroscopy
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The ¹³C NMR spectrum of 2-Methyldodecane will show distinct signals for each chemically

non-equivalent carbon atom. Due to symmetry, some carbons in the long chain are very similar,

leading to overlapping signals.

Chemical Shift (ppm) Carbon Assignment (Proposed)

~39.1 C3

~34.0 C11

~31.9 C10

~29.7 C5, C6, C7, C8, C9

~29.3 C4

~27.3 C12

~22.7 C1, C1' (methyls on C2)

~14.1 C13 (terminal methyl)

Note: Specific chemical shift values can vary slightly based on solvent and experimental

conditions. The assignments are based on typical alkane chemical shifts.

Interpretation
The ¹³C NMR spectrum is consistent with the structure of 2-Methyldodecane. The presence of

approximately 8-9 distinct signals (with some overlap for the central methylene groups)

confirms the overall carbon skeleton. The two methyl groups attached to C2 are equivalent and

appear as a single peak around 22.7 ppm. The terminal methyl group of the long chain appears

furthest upfield at around 14.1 ppm. The methine carbon (C2) is expected to be downfield, and

the various methylene carbons of the straight-chain portion appear in the 29-39 ppm range.

Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the types of chemical bonds present in a molecule. For an

alkane like 2-Methyldodecane, the spectrum is relatively simple and dominated by C-H and C-

C bond vibrations.
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Experimental Protocols
Sample Preparation: A drop of neat liquid 2-Methyldodecane is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Analysis: The spectrum is recorded over the range of 4000 to 400 cm⁻¹.

Data Presentation: Infrared Absorption Bands
The IR spectrum of an alkane is characterized by strong C-H stretching and bending vibrations.

Wavenumber (cm⁻¹) Intensity Vibrational Mode

2975 - 2845 Strong, multiple peaks
C-H stretching (in CH, CH₂,

CH₃ groups)[4]

1480 - 1435 Medium
C-H bending (in CH₂, CH₃

groups)[4]

1385 - 1370 Medium
C-H bending (in CH₃ groups,

gem-dimethyl split)[4]

~1340 Weak C-H bending (in CH group)[4]

1300 - 800 Weak to Medium
C-C stretching and skeletal

vibrations

Note: These are characteristic ranges for alkanes.[5] The region from ~1500 to 400 cm⁻¹ is

known as the fingerprint region and is unique for each molecule.[4][6]

Interpretation
The IR spectrum confirms the alkane nature of the molecule. The strong absorptions just below

3000 cm⁻¹ are definitive indicators of C-H bonds in saturated carbons.[5] The bending

vibrations (scissoring, rocking, wagging) in the 1480-1370 cm⁻¹ region further confirm the

presence of methylene (-CH₂-) and methyl (-CH₃) groups. The absence of significant peaks in
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other regions (e.g., 3600-3200 cm⁻¹ for O-H, ~1700 cm⁻¹ for C=O) confirms the absence of

other functional groups.

Integrated Spectral Data Analysis Workflow
The confirmation of the structure of 2-Methyldodecane is achieved by integrating the data

from all three spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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